molecular formula C13H8O3 B12001610 1-Dibenzofurancarboxylic acid

1-Dibenzofurancarboxylic acid

Katalognummer: B12001610
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: UZVGSSNIUNSOFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Dibenzofurancarboxylic acid is an organic compound with the molecular formula C13H8O3 It is a derivative of dibenzofuran, which is a polycyclic aromatic compound consisting of two benzene rings fused to a central furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Dibenzofurancarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of dibenzofuran using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Catalysts such as palladium or platinum are employed to facilitate the oxidation reactions, and continuous flow reactors are used to maintain optimal reaction conditions. This approach allows for large-scale production of the compound with high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Dibenzofurancarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives such as carboxylates or quinones.

    Reduction: Formation of alcohols, aldehydes, or hydrocarbons.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1-Dibenzofurancarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-dibenzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to intercalate with DNA, potentially influencing gene expression and cellular functions. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-Dibenzofurancarboxylic acid can be compared with other similar compounds, such as:

    Dibenzofuran: The parent compound, which lacks the carboxylic acid group.

    2-Dibenzofurancarboxylic acid: A positional isomer with the carboxylic acid group at a different location on the aromatic ring.

    Benzofuran: A simpler analog with only one benzene ring fused to the furan ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H8O3

Molekulargewicht

212.20 g/mol

IUPAC-Name

dibenzofuran-1-carboxylic acid

InChI

InChI=1S/C13H8O3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H,(H,14,15)

InChI-Schlüssel

UZVGSSNIUNSOFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.